molecular formula C23H23FN2O4 B6496900 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide CAS No. 946227-90-3

2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide

Cat. No.: B6496900
CAS No.: 946227-90-3
M. Wt: 410.4 g/mol
InChI Key: WPCAOBZXDRBLMQ-UHFFFAOYSA-N
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Description

The compound 2-{5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide (hereafter referred to as Compound A) features a 1,4-dihydropyridine (1,4-DHP) core substituted with:

  • A 4-fluorophenylmethoxy group at position 5,
  • A hydroxymethyl group at position 2,
  • An oxo group at position 2. The acetamide side chain is linked to an N-(2-phenylethyl) group.

Properties

IUPAC Name

2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4/c24-19-8-6-18(7-9-19)16-30-22-13-26(20(15-27)12-21(22)28)14-23(29)25-11-10-17-4-2-1-3-5-17/h1-9,12-13,27H,10-11,14-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCAOBZXDRBLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Compound A and Analogs

Compound ID Core Structure Substituents (Positions) Side Chain Modifications Reference
Compound A 1,4-Dihydropyridine 5-(4-Fluorophenylmethoxy), 2-(hydroxymethyl) N-(2-phenylethyl)acetamide -
(RN: 852450-48-7) Pyrazolo[3,4-d]pyrimidine 1-(4-Fluorophenyl), 4-oxo N-(2-methoxyphenyl)acetamide
(AZ331) 1,4-Dihydropyridine 4-(2-Furyl), 5-cyano, 6-thioether N-(2-methoxyphenyl)carboxamide
Pyrazole 4-ylidene methyl, 3-methyl, 5-oxo N-(2-phenylethyl)phenoxyacetamide
Key Observations:

Core Heterocycles :

  • Compound A and AZ331 share a 1,4-DHP core, which is associated with redox activity and calcium channel binding . In contrast, ’s pyrazolo[3,4-d]pyrimidine and ’s pyrazole cores may target kinase or cyclooxygenase pathways.
  • The oxo group at position 4 in Compound A is conserved in ’s pyrazolo-pyrimidine derivative, suggesting shared metabolic stability or hydrogen-bonding interactions .

This contrasts with ’s 2-methoxyphenyl acetamide, which may alter solubility and target affinity . The hydroxymethyl group in Compound A is unique among the analogs, possibly enhancing water solubility or enabling prodrug strategies.

Side Chain Variations :

  • Both Compound A and feature N-(2-phenylethyl) groups, which could enhance blood-brain barrier penetration. and AZ331 instead use methoxyphenyl or furyl groups, which may localize activity to peripheral tissues .

Table 2: Hypothesized Pharmacological Profiles Based on Structural Analog Data

Compound ID Likely Targets Potential Advantages Limitations (Inferred)
Compound A Calcium channels, CNS receptors Enhanced solubility (hydroxymethyl), BBB penetration (phenylethyl) Limited metabolic stability (oxo group)
Kinases, PDE enzymes High affinity for hydrophobic binding pockets Poor solubility (methoxyphenyl)
(AZ331) Calcium channels, Antioxidants Redox activity (cyano, thioether) Potential toxicity (thioether)
COX/LOX enzymes Dual-action (pyrazole + acetamide) Synthetic complexity

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